molecular formula C22H31BrN4O3 B124078 Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate CAS No. 141376-32-1

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate

Cat. No. B124078
M. Wt: 479.4 g/mol
InChI Key: LMFCCFUIKAMGSG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate (CAMI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. CAMI is a derivative of isonipecotic acid and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have a low affinity for human serum albumin and is rapidly metabolized in the liver. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been shown to have a moderate inhibitory effect on human cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has several advantages for lab experiments, including its low toxicity, high solubility, and stability in different solvents. However, its limited availability and high cost can be a limitation for some researchers.

Future Directions

There are several future directions for the study of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate in different areas of scientific research.

Synthesis Methods

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been synthesized using different methods, including the reaction of isonipecotic acid with cyclohexylmethyl chloride, followed by reaction with 4-azidophenacyl bromide. Another method involves the reaction of isonipecotic acid with cyclohexylmethyl chloride, followed by reaction with sodium azide and 4-bromophenacyl bromide. The yield of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate using these methods ranges from 50% to 70%.

Scientific Research Applications

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been studied for its potential applications in various areas of scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been studied for its potential use as a fluorescent probe for imaging applications.

properties

CAS RN

141376-32-1

Product Name

Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate

Molecular Formula

C22H31BrN4O3

Molecular Weight

479.4 g/mol

IUPAC Name

cyclohexylmethyl 1-[2-(4-azidophenyl)-2-oxoethyl]-1-methylpiperidin-1-ium-4-carboxylate;bromide

InChI

InChI=1S/C22H31N4O3.BrH/c1-26(15-21(27)18-7-9-20(10-8-18)24-25-23)13-11-19(12-14-26)22(28)29-16-17-5-3-2-4-6-17;/h7-10,17,19H,2-6,11-16H2,1H3;1H/q+1;/p-1

InChI Key

LMFCCFUIKAMGSG-UHFFFAOYSA-M

SMILES

C[N+]1(CCC(CC1)C(=O)OCC2CCCCC2)CC(=O)C3=CC=C(C=C3)N=[N+]=[N-].[Br-]

Canonical SMILES

C[N+]1(CCC(CC1)C(=O)OCC2CCCCC2)CC(=O)C3=CC=C(C=C3)N=[N+]=[N-].[Br-]

synonyms

(3H)azidoacetylcholine
azido-AcCh
azidoAcCh
azidoacetylcholine
cis-cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate
cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.